O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
Brand Name:
Vulcanchem
CAS No.:
4192-14-7
VCID:
VC0046592
InChI:
InChI=1S/C15H13I2NO4/c16-11-6-10(7-12(17)14(11)19)22-9-3-1-8(2-4-9)5-13(18)15(20)21/h1-4,6-7,13,19H,5,18H2,(H,20,21)/t13-/m0/s1
SMILES:
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I
Molecular Formula:
C15H13I2NO4
Molecular Weight:
525.08 g/mol
O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine
CAS No.: 4192-14-7
Reference Standards
VCID: VC0046592
Molecular Formula: C15H13I2NO4
Molecular Weight: 525.08 g/mol
CAS No. | 4192-14-7 |
---|---|
Product Name | O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine |
Molecular Formula | C15H13I2NO4 |
Molecular Weight | 525.08 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)phenyl]propanoic acid |
Standard InChI | InChI=1S/C15H13I2NO4/c16-11-6-10(7-12(17)14(11)19)22-9-3-1-8(2-4-9)5-13(18)15(20)21/h1-4,6-7,13,19H,5,18H2,(H,20,21)/t13-/m0/s1 |
Standard InChIKey | LROTZSUGDZPWDN-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I |
Synonyms | (S)-2-Amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)phenyl)propanoic Acid; 3’,5’-Diiodothyronine; O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine; 3-[p-(4-Hydroxy-3,5-diiodophenoxy)phenyl]-L-alanine |
PubChem Compound | 6451797 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume